molecular formula C12H14N2S B8385413 6-(methylthio)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-(methylthio)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8385413
M. Wt: 218.32 g/mol
InChI Key: VGLPCDBNIMKKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(methylthio)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

6-methylsulfanyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H14N2S/c1-15-11-4-2-3-8-9-7-13-6-5-10(9)14-12(8)11/h2-4,13-14H,5-7H2,1H3

InChI Key

VGLPCDBNIMKKOJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1NC3=C2CNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-(methylthio)phenyl hydrazine (5.32 g, 30.0 mmol) and 4-piperidone (4.07 g, 30.0 mmol) were partially dissolved in the ethanol (75 mL) and heated initially to reflux for 1 h. A heavy precipitate formed from the almost clear solution. The reaction was then treated with the conc hydrochloric acid (2.5 mL) and diluted with further ethanol (25 mL) to assist stirring and heating continued for a further 4 h. After cooling to RT overnight the solid was filtered washing isopropanol (25 mL). Obtained 7.70 g
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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